

PD 174265 (CAS: 216163-53-0): A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 174265 is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, it serves as a valuable tool for studying EGFR-mediated signaling pathways and for the preclinical investigation of anti-cancer therapeutics. This document provides a comprehensive technical overview of **PD 174265**, including its chemical properties, mechanism of action, key quantitative data, detailed experimental protocols, and a proposed synthetic pathway.

Chemical and Physical Properties

PD 174265, with the chemical name N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide, is a synthetic compound belonging to the quinazoline class of molecules.[1] Its key properties are summarized in the table below.



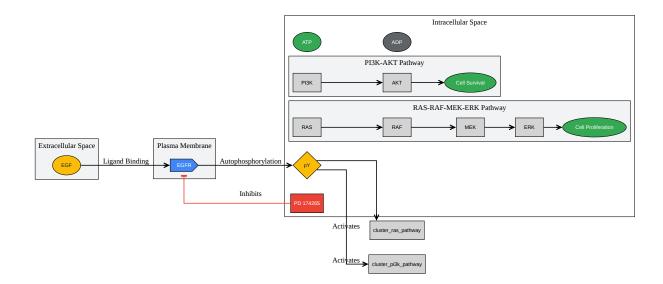
Property	Value	Reference(s)
CAS Number	216163-53-0	[1][2][3]
Molecular Formula	C17H15BrN4O	[1][2][3]
Molecular Weight	371.23 g/mol	[1][4][5]
Appearance	Light yellow to yellow solid	[6]
Purity	≥97% (HPLC)	[1][4]
Solubility	Soluble in DMSO (to 100 mM) and DMF (30 mg/ml)	[2][3][4]
Storage	Store at -20°C, protect from light	[3][4][6]
SMILES	CCC(=O)NC1=CC2=C(C=C1) N=CN=C2NC3=CC=CC(Br)=C 3	[2][6]
InChI Key	WUPUZEMRHDROEO- UHFFFAOYSA-N	[2][4]

Mechanism of Action

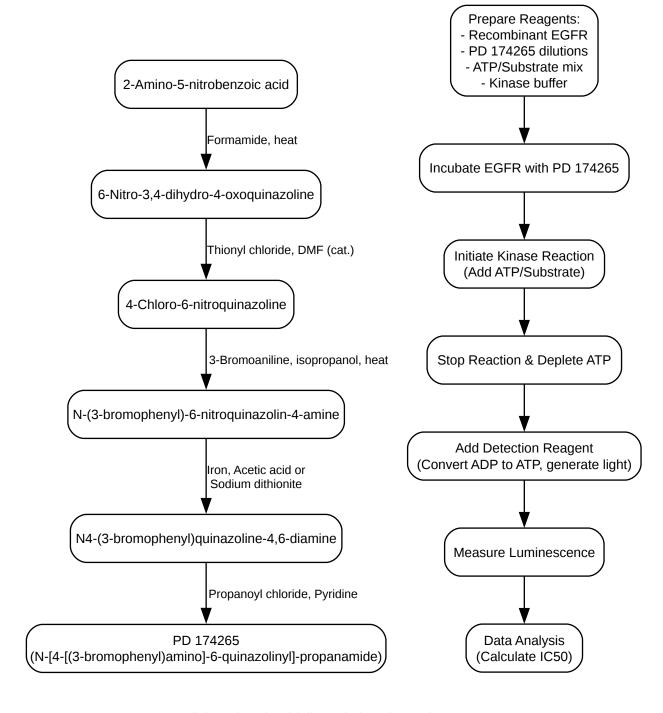
PD 174265 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4][7][8] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]

PD 174265 exerts its inhibitory effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascades. A key characteristic of **PD 174265** is its reversible mode of inhibition, distinguishing it from irreversible inhibitors that form covalent bonds with the receptor.[2][7]









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